N-(3-methylphenyl)naphthalen-2-amine
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Overview
Description
N-(3-methylphenyl)naphthalen-2-amine is an organic compound with the molecular formula C17H15N It consists of a naphthalene ring system substituted with an amine group at the 2-position and a 3-methylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C . Another method involves the reaction of 2-naphthol with ammonium acetate at 270-280°C to form the acetyl derivative, which can then be converted to the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in boiling amyl alcohol solution is used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, tetrahydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-methylphenyl)naphthalen-2-amine has several scientific research applications:
Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic applications.
Material Science: The compound is explored for its luminescent properties and stability in various material applications.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through the device. In medicinal chemistry, its bioactivity is attributed to its ability to interact with specific receptors and enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-amine: A simpler analog without the 3-methylphenyl substitution.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A derivative with methoxy groups, used in similar applications.
1,8-naphthalimide derivatives: Compounds with similar structural features and applications in organic electronics.
Uniqueness
N-(3-methylphenyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for certain applications in organic electronics and medicinal chemistry, where specific molecular interactions are crucial .
Properties
IUPAC Name |
N-(3-methylphenyl)naphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-13-5-4-8-16(11-13)18-17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIAICDOHSGNLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389038 |
Source
|
Record name | N-(3-methylphenyl)naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76783-57-8 |
Source
|
Record name | N-(3-methylphenyl)naphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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